![molecular formula C21H14O15 B14295785 5-(6-Carboxy-2,3,4-trihydroxyphenoxy)-4,4',5',6,6'-pentahydroxy[1,1'-biphenyl]-2,2'-dicarboxylic acid CAS No. 124814-79-5](/img/structure/B14295785.png)
5-(6-Carboxy-2,3,4-trihydroxyphenoxy)-4,4',5',6,6'-pentahydroxy[1,1'-biphenyl]-2,2'-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(6-Carboxy-2,3,4-trihydroxyphenoxy)-4,4’,5’,6,6’-pentahydroxy[1,1’-biphenyl]-2,2’-dicarboxylic acid is a complex organic compound characterized by multiple hydroxyl and carboxyl groups This compound is notable for its intricate structure, which includes a biphenyl core with extensive hydroxylation and carboxylation
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-Carboxy-2,3,4-trihydroxyphenoxy)-4,4’,5’,6,6’-pentahydroxy[1,1’-biphenyl]-2,2’-dicarboxylic acid typically involves multi-step organic synthesis. The process may start with the preparation of the biphenyl core, followed by the introduction of hydroxyl and carboxyl groups through various organic reactions such as hydroxylation and carboxylation. Specific reagents and catalysts are used to achieve the desired functionalization at precise positions on the biphenyl ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to ensure consistent quality and high throughput.
Analyse Chemischer Reaktionen
Types of Reactions
5-(6-Carboxy-2,3,4-trihydroxyphenoxy)-4,4’,5’,6,6’-pentahydroxy[1,1’-biphenyl]-2,2’-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carboxyl groups can be reduced to form alcohols or aldehydes.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or aldehydes.
Wissenschaftliche Forschungsanwendungen
5-(6-Carboxy-2,3,4-trihydroxyphenoxy)-4,4’,5’,6,6’-pentahydroxy[1,1’-biphenyl]-2,2’-dicarboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antioxidant properties due to the presence of multiple hydroxyl groups.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical products.
Wirkmechanismus
The mechanism by which 5-(6-Carboxy-2,3,4-trihydroxyphenoxy)-4,4’,5’,6,6’-pentahydroxy[1,1’-biphenyl]-2,2’-dicarboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl and carboxyl groups can participate in hydrogen bonding and electrostatic interactions, influencing biological pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 8-(6-Carboxy-2,3,4-trihydroxyphenoxy)-3,4,9,10-tetrahydroxy-6-oxo-6H-benzo[c]chromene-1-carboxylic acid
- 2-Hydroxybenzoic acid
- Benzoic acid
Uniqueness
5-(6-Carboxy-2,3,4-trihydroxyphenoxy)-4,4’,5’,6,6’-pentahydroxy[1,1’-biphenyl]-2,2’-dicarboxylic acid is unique due to its extensive hydroxylation and carboxylation on a biphenyl core, which imparts distinct chemical and biological properties compared to simpler carboxylic acids and phenolic compounds.
Eigenschaften
CAS-Nummer |
124814-79-5 |
|---|---|
Molekularformel |
C21H14O15 |
Molekulargewicht |
506.3 g/mol |
IUPAC-Name |
2-[6-carboxy-3-(6-carboxy-2,3,4-trihydroxyphenoxy)-2,4-dihydroxyphenyl]-3,4,5-trihydroxybenzoic acid |
InChI |
InChI=1S/C21H14O15/c22-7-1-4(19(30)31)10(14(27)12(7)25)11-5(20(32)33)2-9(24)18(15(11)28)36-17-6(21(34)35)3-8(23)13(26)16(17)29/h1-3,22-29H,(H,30,31)(H,32,33)(H,34,35) |
InChI-Schlüssel |
DFVVBTRVNBCCLA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(C(=C1O)O)O)C2=C(C(=C(C=C2C(=O)O)O)OC3=C(C(=C(C=C3C(=O)O)O)O)O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



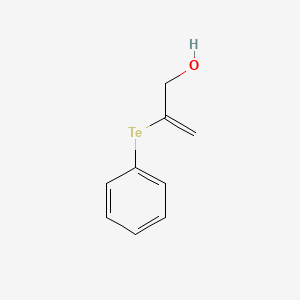
![2-{(E)-[1-(3-Hydroxyphenyl)ethylidene]amino}benzoic acid](/img/structure/B14295727.png)
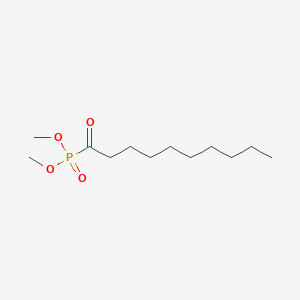
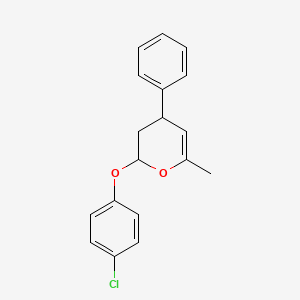

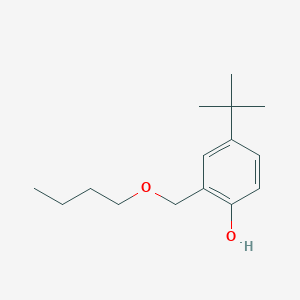
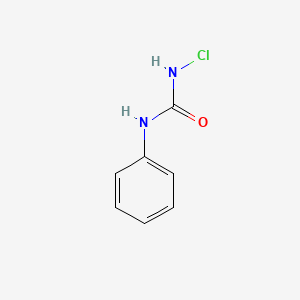

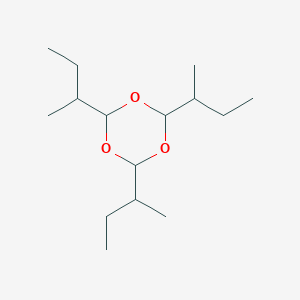
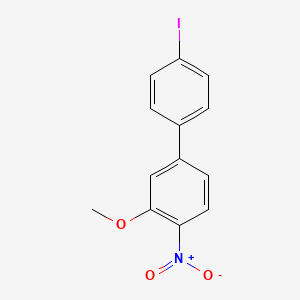
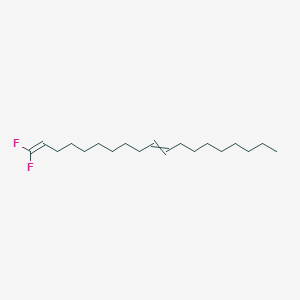

![4-[(Sulfosulfanyl)methyl]benzoic acid](/img/structure/B14295803.png)
